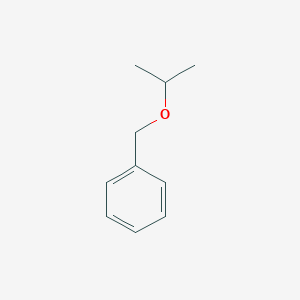

(Isopropoxymethyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

propan-2-yloxymethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUCQKRAQSWLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324270 | |

| Record name | 2-benzyloxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-54-2 | |

| Record name | NSC406197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyloxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Mechanistic Investigations of Isopropoxymethyl Benzene

Reactions Involving the Ether Linkage

The ether functional group in (isopropoxymethyl)benzene is a key site for chemical reactions, particularly cleavage under acidic conditions and nucleophilic substitution at the benzylic carbon.

Ethers are generally unreactive to many reagents, which accounts for their widespread use as solvents in organic reactions. openstax.org However, they undergo a characteristic cleavage reaction when treated with strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com The mechanism of this cleavage depends on the structure of the ether. openstax.orglibretexts.org

For ethers with a benzylic group, like this compound, the acidic cleavage typically proceeds through an S(_N)1-type mechanism. libretexts.orglibretexts.orgfiveable.me This is due to the ability of the benzylic group to stabilize the resulting carbocation intermediate through resonance. libretexts.orgfiveable.meyoutube.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comfiveable.me Subsequently, the C-O bond cleaves, forming a stable benzylic carbocation and isopropanol (B130326). libretexts.orgfiveable.me The final step involves the attack of the halide nucleophile (Br or I) on the carbocation to yield benzyl (B1604629) halide. libretexts.orglibretexts.org

It's important to note that ethers with only primary and secondary alkyl groups tend to react via an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered protonated ether. openstax.orglibretexts.org However, the presence of the benzyl group in this compound strongly favors the S(_N)1 pathway. libretexts.orgstackexchange.com

A study on the hydrogenolysis of benzyl phenyl ether over an acid catalyst (H-ZSM-5) proposed a reaction mechanism for the conversion to phenol (B47542) and this compound. acs.org The process involves the protonation of the ether oxygen, weakening the C-O bond, followed by cleavage to form phenol and a cation which then reacts with the isopropanol solvent. acs.org

Table 1: Mechanistic Pathways for Acidic Ether Cleavage

| Ether Type | Predominant Mechanism | Key Intermediates | Products |

| Primary/Secondary Alkyl Ethers | S(_N)2 | Protonated Ether | Alcohol and Alkyl Halide |

| Tertiary/Benzylic/Allylic Ethers | S(_N)1 | Protonated Ether, Carbocation | Alcohol and Alkyl Halide |

The benzylic carbon of this compound is susceptible to nucleophilic substitution reactions. The preferred mechanistic pathway, either S(_N)1 or S(_N)2, is determined by several factors including the nature of the nucleophile, the solvent, and the leaving group. youtube.commasterorganicchemistry.com

S(_N)1 Reactions: In the presence of a weak nucleophile and a polar protic solvent (like ethanol (B145695) or water), this compound can undergo an S(_N)1 reaction. youtube.com The stability of the benzylic carbocation, which is resonance-stabilized by the benzene (B151609) ring, is a key driving force for this pathway. youtube.combyjus.com The reaction proceeds in a stepwise manner: the leaving group (isopropoxide) departs to form the carbocation, which is then attacked by the nucleophile. masterorganicchemistry.com

S(_N)2 Reactions: With a strong, unhindered nucleophile and a polar aprotic solvent, an S(_N)2 reaction becomes more likely. youtube.commasterorganicchemistry.com In this concerted mechanism, the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. masterorganicchemistry.com While the benzylic position can undergo S(_N)2 reactions, steric hindrance from the isopropoxy group might slightly disfavor this pathway compared to a less bulky leaving group. youtube.com However, the primary nature of the benzylic carbon in this compound still allows for S(_N)2 reactions to occur. youtube.com

The versatility of the benzylic position allows for both S(_N)1 and S(_N)2 reactions, and the specific conditions of the reaction will dictate which mechanism predominates. youtube.com

Table 2: Comparison of S(_N)1 and S(_N)2 Reactions at the Benzylic Carbon

| Feature | S(_N)1 | S(_N)2 |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (One step) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by stable carbocations (e.g., benzylic) | Favored by less steric hindrance |

Aromatic Ring Reactivity

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common examples of EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.com

Attack of the Electrophile: The aromatic π system acts as a nucleophile and attacks the electrophile (E). This step is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

The isopropoxymethyl group (-CH(_2)OCH(CH(3))({2})) attached to the benzene ring influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). wikipedia.orgopenstax.org

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org

Activating groups increase the rate of electrophilic aromatic substitution compared to benzene. They donate electron density to the ring, making it more nucleophilic. ucalgary.calibretexts.org

Deactivating groups decrease the rate of reaction. They withdraw electron density from the ring, making it less nucleophilic. ucalgary.calibretexts.org

Ortho-, para-directors direct the incoming electrophile to the positions ortho (carbon 2 and 6) and para (carbon 4) to the substituent. libretexts.orgstpeters.co.in

Meta-directors direct the incoming electrophile to the meta positions (carbon 3 and 5). wikipedia.orgstpeters.co.in

The isopropoxymethyl group is an activating group and an ortho-, para-director . This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive electron-withdrawing effect. libretexts.orgstpeters.co.in The lone pairs on the oxygen can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. youtube.comlibretexts.org This increased electron density makes these positions more attractive to an incoming electrophile. youtube.com

The resonance structures of the arenium ion formed during electrophilic attack show that the positive charge is more delocalized and therefore more stable when the electrophile adds to the ortho or para positions. youtube.com For meta attack, the positive charge cannot be delocalized onto the oxygen atom, resulting in a less stable intermediate. youtube.com Consequently, the activation energy for ortho and para attack is lower, leading to the preferential formation of ortho- and para-substituted products. libretexts.org

Table 3: Classification of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Type | Effect on Reactivity | Directing Effect | Example Groups |

| Activating | Increases rate | Ortho, Para | -OH, -OR, -NH(_2), -R |

| Deactivating | Decreases rate | Meta | -NO(_2), -CN, -C(O)R, -SO(_3)H |

| Deactivating (Halogens) | Decreases rate | Ortho, Para | -F, -Cl, -Br, -I |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Benzene Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles to an aromatic ring, proceeding through distinct mechanistic pathways. Unlike electrophilic substitutions, SNAr reactions are generally favored by the presence of electron-withdrawing groups on the aromatic ring. numberanalytics.com

The most common mechanism for SNAr is the addition-elimination pathway. pearson.com This process involves two main steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.orglibretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. numberanalytics.com

For a substituted this compound to undergo SNAr via this pathway, it would require the presence of strong electron-withdrawing groups (such as -NO2, -CN, or -CF3) at positions ortho or para to a suitable leaving group (e.g., a halide). nih.govpressbooks.pub The (isopropoxymethyl) group itself is not an activating group for this reaction. The stability of the Meisenheimer complex is crucial, and electron-withdrawing substituents play a pivotal role in delocalizing the negative charge, thereby facilitating the reaction. numberanalytics.comfrontiersin.org

In the absence of strong activating electron-withdrawing groups, aryl halides can undergo nucleophilic substitution through an elimination-addition mechanism, which involves a highly reactive benzyne (B1209423) (or aryne) intermediate. youtube.com This pathway is favored under conditions of high temperatures or with the use of very strong bases, such as sodium amide (NaNH2). chemistrysteps.comlibretexts.org

The mechanism begins with the elimination of a proton from the position ortho to the leaving group by a strong base, followed by the departure of the leaving group to form the benzyne intermediate. chemistrysteps.com The benzyne is characterized by a formal triple bond within the aromatic ring. Subsequently, the nucleophile adds to one of the carbons of the triple bond, followed by protonation to yield the substitution product. A notable feature of the benzyne mechanism is the potential for the incoming nucleophile to attach to the carbon adjacent to the one that the leaving group departed from, a phenomenon known as cine substitution.

For an this compound derivative, such as chlorothis compound, this reaction would require forcing conditions. The position of the (isopropoxymethyl) group could influence the regioselectivity of the nucleophilic attack on the benzyne intermediate.

Electron-withdrawing groups (EWGs) have a profound influence on the feasibility and rate of SNAr reactions. byjus.com In the context of the addition-elimination mechanism, EWGs are essential for activating the aromatic ring towards nucleophilic attack. numberanalytics.com They achieve this by stabilizing the negatively charged Meisenheimer complex through resonance or inductive effects. numberanalytics.com The more potent the electron-withdrawing character of the substituent and the greater the number of such groups on the ring, the faster the reaction proceeds. numberanalytics.compressbooks.pub

The positioning of these groups is also critical; they must be located ortho or para to the leaving group to effectively delocalize the negative charge of the intermediate. pressbooks.pubbyjus.com If an EWG is in the meta position, it cannot participate in resonance stabilization of the carbanion, rendering it much less effective at activating the ring for SNAr. youtube.com In contrast, for reactions proceeding through a benzyne intermediate, the presence of EWGs is not a prerequisite. chemistrysteps.com

Radical Reactions at the Benzylic Position

The carbon atom directly attached to the benzene ring in this compound is the benzylic position. This position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. ucalgary.cayoutube.com The unpaired electron in a benzylic radical can be delocalized into the π-system of the aromatic ring, which significantly lowers its energy and increases its stability. youtube.comlibretexts.org

A common example of a radical reaction at the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. youtube.comkhanacademy.org In the case of an alkylbenzene, this reaction selectively introduces a bromine atom at the benzylic carbon. libretexts.org For this reaction to occur, there must be at least one hydrogen atom at the benzylic position. chemistry.coach The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming the stable benzylic radical, which then reacts with a molecule of Br2 (or NBS) to form the brominated product and regenerate a bromine radical, continuing the chain reaction. libretexts.orgchemistry.coach

Catalytic Transformations and Associated Reaction Mechanisms

Catalytic hydrogenation is a process that adds hydrogen across the double bonds of the aromatic ring, converting it into a cyclohexane (B81311) ring. numberanalytics.com This reaction requires a catalyst, typically a transition metal such as platinum, palladium, or nickel, and often involves elevated temperatures and pressures to overcome the inherent stability of the aromatic system. numberanalytics.comchemistrytalk.org

The mechanism of catalytic hydrogenation involves several steps that occur on the surface of the metal catalyst. numberanalytics.com Initially, both the aromatic compound and hydrogen gas are adsorbed onto the catalyst surface. chemistrytalk.org The catalyst facilitates the cleavage of the H-H bond in hydrogen molecules. chemistrytalk.org The hydrogen atoms are then added sequentially to the carbons of the aromatic ring. numberanalytics.com The reaction generally proceeds via a syn-addition, where both hydrogen atoms add to the same face of the ring. For substituted benzenes like this compound, this would result in the formation of (isopropoxymethyl)cyclohexane. The specific conditions and choice of catalyst can influence the efficiency and selectivity of the hydrogenation. researchgate.netdtic.mil For instance, ruthenium and rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings under milder conditions. chemistrytalk.org

Metal-Mediated C-H Functionalization

The selective activation and functionalization of otherwise inert C-H bonds in aromatic compounds like this compound is a significant area of research in modern organic synthesis. Transition metal catalysis has emerged as a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ether oxygen in this compound can act as a directing group, facilitating the functionalization of specific C-H bonds within the molecule.

Rhodium and palladium complexes are among the most extensively studied catalysts for the C-H functionalization of benzyl ethers, which serve as close structural analogs to this compound. These reactions can be broadly categorized into two types: ortho-C-H functionalization of the benzene ring and functionalization of the benzylic C-H bonds.

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts, particularly dirhodium(II) complexes, have proven effective in promoting C-H insertion reactions of benzyl ethers with diazo compounds. These reactions typically lead to the formation of new C-C bonds at the benzylic position. For instance, the reaction of benzyl silyl (B83357) ethers with aryldiazoacetates in the presence of a chiral dirhodium catalyst can proceed with high diastereoselectivity and enantioselectivity. acs.org The choice of the rhodium catalyst and its ligands is crucial for achieving high levels of stereocontrol. organic-chemistry.org

In some cases, rhodium carbenes can selectively functionalize distal benzylic C-H bonds, even in the presence of more electronically favored C-H bonds alpha to the ether oxygen. nih.gov This selectivity is attributed to the steric bulk of the rhodium carbene intermediate. Rhodium(III) catalysts have also been employed for the C-H/C-H cross-coupling of benzylthioethers with thiophenes, where the sulfur atom acts as a directing group for ortho-functionalization. acs.org

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis is a versatile tool for the C-H functionalization of arenes. nih.gov In the context of benzyl ethers, palladium(II) catalysts can facilitate the ortho-C-H activation of the benzene ring. This process often involves the formation of a palladacycle intermediate, where the ether oxygen coordinates to the palladium center, directing the C-H activation to the ortho position. nih.govscienceopen.com Subsequent coupling with various partners, such as organometallic reagents or olefins, leads to the desired functionalized products. nih.gov The development of ligands that are resistant to the oxidative conditions often required for Pd(II)-catalyzed C-H activation has been a significant advancement in this field. snnu.edu.cn

Photoredox Catalysis:

A distinct approach to the C-H functionalization of benzyl ethers involves the merger of photoredox and organocatalysis. nih.govacs.org In this strategy, a photocatalyst, typically an iridium complex, and a thiol organocatalyst work in concert to achieve the direct arylation of the benzylic C-H bond. nih.govacs.orgnih.gov The reaction proceeds through the generation of a benzyl ether radical via hydrogen atom transfer from the benzylic position to a thiyl radical. acs.org This radical then couples with an arylnitrile radical anion, formed by the reduction of the arylnitrile by the excited photocatalyst. acs.org

Interactive Data Table: Metal-Mediated C-H Functionalization of Benzyl Ether Derivatives

| Catalyst System | Substrate Type | Functionalization Type | Key Findings | Reference(s) |

| Chiral Dirhodium Catalysts | Benzyl Silyl Ethers | Benzylic C-H Insertion | High diastereoselectivity and enantioselectivity achieved with appropriate catalyst and chiral auxiliary. | acs.orgorganic-chemistry.org |

| Rhodium(II) Carbenes | Benzyl Silyl Ethers | Distal Benzylic C-H Functionalization | Bulky rhodium carbenes enable site-selective functionalization of less activated C-H bonds. | nih.gov |

| Rhodium(III) Complexes | Benzylthioethers | ortho-C-H/C-H Cross-Coupling | Sulfur atom directs ortho-functionalization with thiophenes. | acs.org |

| Palladium(II) Acetate | Benzylpyridines | ortho-C-H Acetoxylation | The ether oxygen can direct ortho-functionalization, with the reaction rate influenced by the electronic nature of the directing group. | nih.gov |

| Iridium Photocatalyst / Thiol Organocatalyst | Benzyl Ethers | Benzylic C-H Arylation | A cooperative catalytic system enables direct arylation under mild conditions via a radical mechanism. | nih.govacs.orgacs.org |

Ligand Effects in Catalysis Relevant to Benzene Derivatives

The nature of the ligands coordinated to the metal center plays a pivotal role in the outcome of catalytic reactions involving benzene derivatives. Ligands can influence the catalyst's activity, selectivity (regio-, chemo-, and enantio-), and stability. In the context of C-H functionalization of molecules like this compound, ligand effects are a critical area of investigation for developing more efficient and selective synthetic methodologies.

Chiral Ligands for Asymmetric Catalysis:

In enantioselective C-H functionalization reactions, chiral ligands are indispensable for inducing stereocontrol. For rhodium-catalyzed C-H insertion reactions of benzyl silyl ethers, the use of chiral prolinate-based ligands, such as in Rh₂(S)-DOSP)₄, has been explored. acs.org However, for this specific substrate class, these ligands sometimes provide poor enantioselectivity. acs.org In such cases, alternative chiral catalysts, like Hashimoto's Rh₂((S)-PTTL)₄, have been shown to afford excellent levels of both diastereoselectivity and enantioselectivity. acs.orgorganic-chemistry.org This highlights that the interplay between the substrate and the chiral ligand framework is crucial for achieving high stereochemical induction.

Ligands for Palladium-Catalyzed C-H Activation:

In palladium-catalyzed C-H activation, the design of ligands is critical, especially for reactions that proceed via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle under oxidative conditions. Traditional phosphine (B1218219) ligands, commonly used in Pd(0)-catalyzed cross-coupling reactions, are often susceptible to oxidation. snnu.edu.cn This has spurred the development of more robust, oxidation-resistant ligands. The discovery of modular and easily accessible chiral ligands that can effectively control both reactivity and stereoselectivity has been a major breakthrough in enantioselective Pd-catalyzed C-H activation. snnu.edu.cn

The electronic properties of the directing group itself, which can be considered an internal ligand, also significantly impact the reaction rate in palladium-catalyzed C-H activation. Studies on the acetoxylation of benzylpyridines have shown a non-linear Hammett relationship, suggesting a change in the rate-determining step or mechanism depending on the electronic nature of the substituent on the benzene ring. nih.gov

Ligand-Controlled Regioselectivity:

Ligands can also dictate the regioselectivity of C-H functionalization. For instance, in rhodium carbene chemistry, the steric bulk of the ligands on the rhodium catalyst can direct the C-H insertion to a less electronically favored but more sterically accessible position. This has been demonstrated in the distal allylic/benzylic C-H functionalization of silyl ethers, where bulky rhodium carbenes overcome the inherent preference for functionalization at the C-H bond alpha to the oxygen atom. nih.gov

Interactive Data Table: Ligand Effects in Catalytic C-H Functionalization of Benzene Derivatives

| Metal | Ligand/Directing Group | Reaction Type | Observed Effect | Reference(s) |

| Rhodium | Chiral Prolinate-based Ligands (e.g., in Rh₂(S)-DOSP)₄) | Asymmetric C-H Insertion | Can provide high enantioselectivity, but effectiveness is substrate-dependent. | acs.orgorganic-chemistry.org |

| Rhodium | Chiral Phthalamido-based Ligands (e.g., in Rh₂((S)-PTTL)₄) | Asymmetric C-H Insertion | Showed superior diastereoselectivity and enantioselectivity for benzyl silyl ethers compared to prolinate ligands. | acs.orgorganic-chemistry.org |

| Palladium | Oxidation-Resistant Chiral Ligands | Enantioselective C-H Activation | Enable catalysis under oxidative conditions and control stereoselectivity. | snnu.edu.cn |

| Palladium | Pyridine (B92270) (as a directing group) | ortho-C-H Acetoxylation | Directs C-H activation to the ortho position; electronic effects of substituents on the pyridine influence reaction rates. | nih.gov |

| Rhodium | Bulky Ligands on Carbene Precursor | Benzylic C-H Functionalization | Steric hindrance directs functionalization to distal, less activated C-H bonds. | nih.gov |

Iv. Applications of Isopropoxymethyl Benzene and Its Derivatives in Synthetic Organic Chemistry

Role as a Key Synthetic Intermediate

(Isopropoxymethyl)benzene and its derivatives are valuable as intermediates in the synthesis of more elaborate organic molecules. ontosight.ai The presence of the isopropoxymethyl group within a benzene (B151609) structure offers a combination of aromatic stability and ether-like reactivity, which can be strategically exploited in multi-step syntheses. vulcanchem.com This functionality allows for further molecular elaborations, making these compounds useful building blocks.

For instance, derivatives such as 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol serve as important precursors in the synthesis of more complex molecules, contributing to advancements in both materials science and organic chemistry. ontosight.ai The isopropoxymethyl moiety can influence the reactivity and solubility of the intermediate, which are critical parameters in designing efficient synthetic routes. ontosight.ai The application of these intermediates extends to the production of specialty chemicals and as model compounds for studying reaction mechanisms.

Strategic Employment in Protecting Group Chemistry

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. Alkoxymethyl ethers, including the isopropoxymethyl group, are recognized for their role in protecting hydroxyl functionalities.

The isopropoxymethyl group can be employed as a protecting group for hydroxyls, forming an isopropoxymethyl ether. ontosight.ai This transformation temporarily converts the reactive hydroxyl group into a less reactive ether, which is stable under a variety of reaction conditions. agroipm.cnlibretexts.org The protection of hydroxyl groups is crucial in the synthesis of complex molecules where multiple functional groups are present. libretexts.org

The stability of alkoxymethyl ethers can be influenced by the nature of the alkyl chain. Research on the synthesis of salvinorin B derivatives, which are potent κ opioid receptor agonists, has shown that the size and branching of the alkoxy group are critical for biological activity. In this specific context, while elongation of the alkyl chain was tolerated, branching was not. The isopropoxymethyl ether of salvinorin B showed a significant decrease in activity compared to its less branched counterparts, indicating that steric hindrance introduced by the isopropyl moiety can be a determining factor in the biological efficacy of the final product. agroipm.cn This finding highlights the importance of selecting the appropriate alkoxymethyl protecting group, as it can influence not only the synthetic route but also the properties of the target molecule.

| Derivative of Salvinorin B | Alkoxy Group | Relative Activity |

| Compound 6 | Ethoxymethyl | High |

| Compound 9 | Isopropoxymethyl | Low |

| Compound 10 | tert-Butoxymethyl | Low |

| Compound 13 | Methoxyethoxymethyl (MEM) | Lower than compound 8 (Butoxymethyl) |

| Compound 15 | Benzyloxymethyl (BOM) | Least active |

This table is based on research findings on salvinorin B derivatives and illustrates the effect of the alkoxymethyl group's structure on biological activity. agroipm.cn

Orthogonal deprotection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. thieme-connect.de This is achieved by choosing protecting groups that are cleaved under different, non-interfering conditions (e.g., acidic, basic, hydrogenolysis). thieme-connect.denih.gov

The isopropoxymethyl group, as an acetal-type protecting group, is typically cleaved under acidic conditions. This characteristic allows it to be used in an orthogonal protection scheme. For example, an isopropoxymethyl ether could be used alongside a silyl (B83357) ether (cleaved by fluoride (B91410) ions) or a benzyl (B1604629) ether (removed by hydrogenolysis). thieme-connect.deorganic-chemistry.org This strategy enables the synthetic chemist to deprotect the hydroxyl groups in a specific sequence, which is essential for the regioselective synthesis of complex molecules such as oligosaccharides and peptides. nih.gov The ability to selectively unmask a hydroxyl group at a specific stage of a synthesis is critical for building intricate molecular architectures.

| Protecting Group | Typical Cleavage Conditions | Orthogonal to Isopropoxymethyl (Acid-Labile) |

| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride ions (e.g., TBAF) | Yes |

| Benzyl (Bn) Ethers | Hydrogenolysis (H₂, Pd/C) | Yes |

| Ester Groups (e.g., Acetyl, Benzoyl) | Basic or Acidic Hydrolysis | No (if base-labile) |

| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | No |

This table provides a simplified overview of common protecting groups and their compatibility in an orthogonal strategy with the acid-labile isopropoxymethyl group.

Building Block for Complex Molecules and Natural Product Analogues

This compound derivatives are not only intermediates but also serve as foundational building blocks for the synthesis of more complex structures, including functionalized ethers and bioactive scaffolds.

Vanillin (B372448), a widely used flavoring agent, and its derivatives are important targets in organic synthesis due to their biological activities. orientjchem.orgkipmi.or.idnih.gov this compound derivatives have been utilized in the synthesis of functionalized phenolic ethers, such as derivatives of vanillin. orientjchem.org

One synthetic approach involves the reaction of vanillyl alcohol with isopropyl alcohol in the presence of an acid catalyst to yield 4-(isopropoxymethyl)-2-methoxyphenol. This intermediate can then be further functionalized. For example, it can be reacted to form esters like 4-(isopropoxymethyl)-2-methoxyphenyl isobutyrate and 4-(isopropoxymethyl)-2-methoxyphenyl butyrate. These reactions demonstrate the utility of the isopropoxymethyl group as a stable moiety during subsequent synthetic transformations. The synthesis of such vanillin derivatives is of interest for creating new compounds with potential applications in the food and pharmaceutical industries. orientjchem.orgwalisongo.ac.id

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. jst.go.jp Derivatives of this compound have shown potential as precursors for the synthesis of bioactive scaffolds. ontosight.ainih.gov

For example, the complex molecule 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol, a brominated phenolic compound, has a structure that suggests potential biological activity, including antimicrobial and antifungal properties. ontosight.ainih.gov Such compounds, containing the isopropoxymethylbenzyl moiety, can serve as a template for creating new derivatives with potentially enhanced or novel therapeutic effects. ontosight.ai The synthesis of diverse molecular libraries from such scaffolds is a key strategy in drug discovery for identifying new lead compounds. dokumen.pubresearchgate.net

Formation of Furan (B31954) Derivatives

The role of this compound as a direct precursor in the synthesis of furan derivatives is not extensively documented in scientific literature. Established methodologies for furan synthesis typically rely on well-known pathways such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, the Feist-Benary synthesis involving α-haloketones and β-dicarbonyl compounds, and various transition-metal-catalyzed cyclizations of acetylenic and allenic precursors. researchgate.netorganic-chemistry.orgpharmaguideline.com

While direct evidence is sparse, a potential, though unconfirmed, synthetic route could be theorized. This might involve the deprotonation of the benzylic position of this compound to form a carbanion, which could then act as a nucleophile. However, without experimental validation, the utility of this compound in furan synthesis remains a subject for future investigation.

Development of Reagents for Specific Chemical Reactions

A notable application of a derivative of this compound lies in the creation of specialized reagents for synthetic organic chemistry. Benzyl isopropoxymethyl carbamate (B1207046), a stable and crystalline solid, has emerged as a significant aminomethylating reagent, particularly for its use in Mannich reactions involving titanium enolates. orgsyn.orgresearchgate.netsonar.ch

The Mannich reaction is a cornerstone of carbon-carbon bond formation, enabling the aminomethylation of a carbon atom alpha to a carbonyl group. In this context, benzyl isopropoxymethyl carbamate serves as a convenient and effective precursor to the electrophilic species required for this transformation. researchgate.netbuchler-gmbh.com

The synthesis of benzyl isopropoxymethyl carbamate is well-documented and proceeds in two main steps. Initially, benzyl carbamate is treated with formaldehyde (B43269) to produce benzyl hydroxymethyl carbamate. This intermediate is then reacted with isopropanol (B130326) in the presence of an acid catalyst to yield benzyl isopropoxymethyl carbamate. orgsyn.org This straightforward and reliable preparation has been detailed in the peer-reviewed publication Organic Syntheses, making the reagent readily accessible for research purposes. orgsyn.org

In application, benzyl isopropoxymethyl carbamate has demonstrated its utility in diastereoselective Mannich reactions. When reacted with titanium enolates derived from chiral auxiliaries, it generates a reactive N-acylimminium ion intermediate under Lewis acidic conditions. This intermediate is then trapped by the nucleophilic enolate, leading to the formation of β-amino carbonyl compounds with a high degree of stereocontrol. The isopropoxy group within the reagent can play a role in modulating the reactivity and selectivity of the aminomethylation process. orgsyn.orgresearchgate.net

V. Advanced Characterization and Theoretical Studies

Computational Chemistry for Reaction Modeling

Computational chemistry has become an indispensable tool for studying reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental methods alone. uomustansiriyah.edu.iq Density Functional Theory (DFT) is a prominent computational model used to determine the energy and molecular properties from the electron density. umn.edu

Elucidation of Reaction Energy Profiles

Computational modeling allows for the calculation of reaction energy profiles, which map the energy of a system as it progresses from reactants to products. These profiles are essential for understanding the thermodynamics and kinetics of a reaction. savemyexams.comresearchgate.net

For a hypothetical reaction involving (Isopropoxymethyl)benzene, a reaction energy profile would reveal:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. savemyexams.comresearchgate.net

Intermediates and Transition States: The profile would show energy minima corresponding to stable intermediates and energy maxima corresponding to transition states. uomustansiriyah.edu.iq

For example, in the alkylation of benzene (B151609) with propylene, computational studies have been used to determine the activation energies for different proposed mechanisms, helping to identify the most favorable reaction pathway. researchgate.netrsc.org Similar calculations for reactions of this compound would provide quantitative data on the feasibility and kinetics of various potential transformations.

Analysis of Transition States and Intermediates

The detailed analysis of the structures and energies of transition states and intermediates is a key strength of computational chemistry. uomustansiriyah.edu.iqresearchgate.net This information is critical for understanding the intimate details of a reaction mechanism.

For this compound, computational analysis could be used to:

Visualize Transition State Geometries: Determine the precise three-dimensional arrangement of atoms at the peak of the energy barrier. This can reveal which bonds are breaking and forming during the rate-determining step.

Characterize Intermediate Structures: Optimize the geometries of any intermediates to understand their stability and bonding characteristics. For electrophilic aromatic substitution, this would involve detailed analysis of the arenium ion intermediate. uomustansiriyah.edu.iq

Predict Kinetic Isotope Effects (KIEs): Computational methods can predict the change in reaction rate upon isotopic substitution, which can be a powerful experimental tool for probing transition state structures. nih.gov

Studies on related systems, such as the electrophilic substitution of substituted benzenes, have successfully used computational methods to analyze transition states and rationalize observed reactivity patterns. nih.gov

常见问题

Q. How can researchers integrate conflicting thermodynamic data (e.g., enthalpy of formation) into predictive models for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。